1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H24BNO3. This compound is notable for its unique structure, which includes a piperidine ring and a dioxaborolane moiety. It is used in various fields of scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with boronic acid esters. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a key reagent. The reaction is often catalyzed by transition metals such as palladium or copper under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: In the development of boron-containing drugs and bioactive molecules.
Medicine: As a precursor for pharmaceuticals, especially in the synthesis of boron-based enzyme inhibitors.
Industry: In the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. This interaction is crucial in the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Uniqueness: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)ethanone is unique due to its combination of a piperidine ring and a dioxaborolane moiety, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJRZPTGSOXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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